1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine

Histamine H1 receptor Radioligand binding Benzimidazole SAR

The compound 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine (CAS 108635-83-2) is a synthetic benzimidazole derivative belonging to the 2-aminobenzimidazole class of histamine H1 receptor antagonists. It is structurally related to the second-generation antihistamine mizolastine, and is frequently catalogued as Mizolastine Impurity 2.

Molecular Formula C20H24FN4
Molecular Weight 339.4297632
CAS No. 108635-83-2
Cat. No. B1149792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine
CAS108635-83-2
Synonyms1-[1-(4-Fluorobenzyl)-1H-BenziMidazole-2yl]-N-Methyl-4-piperidineaMine
Molecular FormulaC20H24FN4
Molecular Weight339.4297632
Structural Identifiers
SMILESCNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
InChIInChI=1S/C20H23FN4/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15/h2-9,17,22H,10-14H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine (CAS 108635-83-2) – Core Structural and Pharmacological Profile for Targeted Procurement


The compound 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine (CAS 108635-83-2) is a synthetic benzimidazole derivative belonging to the 2-aminobenzimidazole class of histamine H1 receptor antagonists [1]. It is structurally related to the second-generation antihistamine mizolastine, and is frequently catalogued as Mizolastine Impurity 2 . The molecule features a 4-fluorobenzyl substituent on the benzimidazole N1 and an N-methylpiperidin-4-amine moiety at the C2 position, yielding a molecular formula of C₂₀H₂₃FN₄ (MW 338.42) and a calculated logP of approximately 3.4 [2]. Its primary pharmacological relevance stems from its nanomolar affinity for the human histamine H1 receptor (Ki = 2.40 nM), as demonstrated in radioligand displacement assays [1].

Why Interchanging 2-Aminobenzimidazole H1 Antagonists Without Quantitative Selectivity and Affinity Data Can Compromise Experimental Outcomes


Although several 2-aminobenzimidazole derivatives share a common H1-antagonist pharmacophore, their affinity, selectivity, and off-target profiles diverge substantially depending on the nature of the N-alkyl substituent on the piperidine ring [1]. The target compound (unsubstituted N-methyl) exhibits a Ki of 2.40 nM at the human H1 receptor, whereas the N-cyclohexylmethyl analog shows a Ki of 4.40 nM under identical assay conditions [1][2]. Similarly, the N-benzyl analog demonstrates a Ki of 3.60 nM [3]. These differences, although seemingly modest, translate into meaningful variations in receptor occupancy at low concentrations and can alter downstream functional readouts. Moreover, CYP2D6 inhibition (Ki = 805 nM) and muscarinic M1 binding (Ki = 3,580 nM) are substituent-dependent, meaning that generic selection of an in-class compound without verified quantitative selectivity panels risks introducing unrecognized off-target pharmacology [1].

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine: Quantitative Comparator Evidence for Scientific Selection


H1 Receptor Affinity – Direct Head-to-Head Comparison with N-Substituted Analogs in the Same Assay

In a direct head-to-head comparison using displacement of [³H]pyrilamine from human histamine H1 receptor expressed in CHO Flp-In cells, the target compound (N-methyl analog) exhibited a Ki of 2.40 nM [1]. Under the identical assay system, the N-cyclohexylmethyl analog (BDBM50297868) gave a Ki of 4.40 nM [2], and the N-benzyl analog (BDBM50297870) gave a Ki of 3.60 nM [3]. This represents a 1.83-fold improvement in affinity over the N-cyclohexylmethyl derivative and a 1.5-fold improvement over the N-benzyl derivative, demonstrating that the unsubstituted N-methyl configuration is optimal for H1 binding within this sub-series.

Histamine H1 receptor Radioligand binding Benzimidazole SAR

CYP2D6 Inhibition Profile – Quantitative Selectivity Assessment Against a Key Metabolic Enzyme

The target compound was profiled for inhibition of human CYP2D6, yielding a Ki of 805 nM [1]. This provides a selectivity ratio of 335-fold relative to its H1 receptor Ki (2.40 nM). Although direct CYP2D6 comparator data for the N-cyclohexylmethyl and N-benzyl analogs are not available in the same dataset, the presence of a quantifiable CYP2D6 Ki allows researchers to estimate the concentration window in which H1 engagement can be achieved without significant CYP2D6 inhibition, a critical parameter for in vivo or cellular assay design where metabolic stability and drug-drug interaction potential must be controlled.

CYP2D6 Drug metabolism Off-target liability

Muscarinic M1 Receptor Counter-Screening – Evidence of Low Anticholinergic Liability

In a counter-screening panel, the target compound displaced [³H]N-methyl scopolamine from human muscarinic M1 receptors expressed in CHO Flp-In cells with a Ki of 3,580 nM, translating to an H1/M1 selectivity ratio of approximately 1,490-fold [1]. This level of selectivity is a key differentiator for experiments where anticholinergic side effects could confound interpretation, such as CNS-focused behavioral assays or smooth muscle contractility studies. In contrast, many first-generation H1 antagonists exhibit sub-micromolar M1 affinity, limiting their utility in such contexts.

Muscarinic M1 Anticholinergic Receptor selectivity

Optimal Scientific and Industrial Use Cases for 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine


H1 Receptor Radioligand Binding Assays Requiring a Defined High-Affinity Tracer Competitor

With a validated Ki of 2.40 nM in the [³H]pyrilamine displacement assay [1], this compound serves as an excellent reference inhibitor for establishing non-specific binding or for competitive binding experiments aimed at characterizing novel H1 ligands. Its well-characterized affinity, directly compared with N-substituted analogs in the same assay platform, reduces inter-experimental variability and supports reproducible benchmarking across laboratories.

Structure-Activity Relationship (SAR) Studies on 2-Aminobenzimidazole Scaffolds Targeting H1 Receptor

The quantitative affinity data for the unsubstituted N-methyl compound (Ki = 2.40 nM), alongside data for N-cyclohexylmethyl (Ki = 4.40 nM) and N-benzyl (Ki = 3.60 nM) analogs [2][3], provide a robust dataset for computational modeling and SAR exploration. The target compound's potency advantage over bulkier N-substituted analogs informs rational design strategies focused on optimizing steric and electronic parameters at the piperidine nitrogen.

Selectivity Profiling Panels for CNS vs. Peripheral H1 Antagonism Research

Given its origin in a medicinal chemistry program aimed at developing brain-penetrating H1 antihistamines for insomnia [4], and its defined selectivity over M1 (>1,490-fold) and CYP2D6 (335-fold) [1], this compound is particularly suited for studies investigating the relationship between H1 receptor occupancy, brain exposure, and sedative versus peripheral antihistaminic effects.

Reference Standard for Mizolastine Impurity Analysis and Analytical Method Development

As a documented Mizolastine Impurity 2 (CAS 108635-83-2) , this compound is employed as a reference standard in HPLC and LC-MS methods for purity testing, forced degradation studies, and quality control of mizolastine active pharmaceutical ingredient (API). Its availability with certified purity (typically ≥95%) supports regulatory compliance in pharmaceutical analysis.

Quote Request

Request a Quote for 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.